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Introduction
Furaptra, also known as Mag-Fura-2, is a ratiometric fluorescent indicator used for measuring

intracellular calcium ([Ca²⁺]i) and magnesium ([Mg²⁺]i) concentrations. As a ratiometric dye, it

allows for quantitative measurements that are less susceptible to artifacts such as variations in

dye concentration, illumination intensity, and cell thickness.[1] Furaptra is particularly well-

suited for detecting high, transient Ca²⁺ concentrations that might saturate high-affinity

indicators like Fura-2.[2][3]

This document provides a comprehensive guide to using Furaptra for calcium imaging,

including its principle of action, detailed experimental protocols for cell loading and calibration,

and data analysis guidelines.

Principle of Action
Furaptra is a UV-excitable dye that exhibits a spectral shift upon binding to divalent cations like

Ca²⁺ and Mg²⁺. In its Ca²⁺-free form, Furaptra has a peak excitation wavelength of

approximately 369 nm.[2] When bound to Ca²⁺, the excitation peak shifts to around 329-330

nm.[2] The emission wavelength remains relatively stable at around 510 nm.[4] This change in

excitation wavelength upon ion binding allows for the determination of intracellular ion

concentrations by calculating the ratio of fluorescence intensities at the two excitation

wavelengths (typically 340 nm and 380 nm).
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Furaptra's lower affinity for Ca²⁺ (Kd ≈ 25 µM) compared to Fura-2 makes it an ideal tool for

studying cellular events associated with large and rapid increases in intracellular calcium, such

as those observed in excitable cells like neurons and cardiomyocytes.[2] It is important to note

that Furaptra also binds to Mg²⁺ with a Kd of approximately 1.9 mM, a factor that should be

considered in experimental design and data interpretation.[2]

Quantitative Data
The following tables summarize the key quantitative properties of Furaptra.

Table 1: Spectral and Chemical Properties of Furaptra

Property Value Reference

Excitation Wavelength (Ca²⁺-

free)
~369 nm [2]

Excitation Wavelength (Ca²⁺-

bound)
~329 nm [2]

Emission Wavelength ~510 nm [4]

Dissociation Constant (Kd) for

Ca²⁺
~25 µM [2]

Dissociation Constant (Kd) for

Mg²⁺
~1.9 mM [2]

Molecular Weight (AM ester) ~1000 g/mol N/A

Table 2: Recommended Loading Parameters for Furaptra-AM
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Cell Type
Loading
Concentration

Incubation
Time

Incubation
Temperature

Reference
(Adapted from)

Cultured

Astrocytes
5 µM 30 minutes

Room

Temperature
[5]

Cultured

Neurons
1-5 µM 30-60 minutes 37°C [6]

Brain Slices 10 µM 30-60 minutes 35-37°C [7]

Cardiomyocytes 1-2 µM 20 minutes
Room

Temperature
N/A

Experimental Protocols
I. Reagent Preparation

Furaptra-AM Stock Solution (1 mM):

Dissolve 50 µg of Furaptra-AM in 50 µL of high-quality, anhydrous DMSO.

Vortex thoroughly for at least 10-15 minutes to ensure complete dissolution.

For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C,

protected from light and moisture. Avoid repeated freeze-thaw cycles.

Pluronic F-127 Stock Solution (20% w/v in DMSO):

Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. This solution helps to

disperse the water-insoluble AM ester in the aqueous loading buffer.

Loading Buffer:

Use a physiological buffer appropriate for your cell type, such as Hank's Balanced Salt

Solution (HBSS) or aCSF (for brain slices), buffered with HEPES. Ensure the buffer is at

the correct pH and osmolarity.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6741151/
https://m.youtube.com/watch?v=80Cnyp6HUlI
https://blogs.cuit.columbia.edu/rmy5/files/2017/06/chapter-44.pdf
https://www.benchchem.com/product/b055009?utm_src=pdf-body
https://www.benchchem.com/product/b055009?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For a typical loading solution, add Furaptra-AM stock solution and Pluronic F-127 stock

solution to the loading buffer to achieve the desired final concentrations. For example, to

make 1 mL of 5 µM Furaptra-AM loading solution with 0.02% Pluronic F-127, add 5 µL of

1 mM Furaptra-AM stock and 1 µL of 20% Pluronic F-127 to 994 µL of loading buffer.

II. Cell Loading with Furaptra-AM
This protocol is a general guideline and may require optimization for specific cell types.

Cell Preparation:

Plate cells on glass coverslips or in imaging-compatible dishes.

For brain slices, prepare acute slices using a vibratome and allow them to recover in

oxygenated aCSF for at least 1 hour before loading.[8]

Loading:

Prepare the loading solution as described above.

Remove the culture medium from the cells and wash once with loading buffer.

Add the loading solution to the cells and incubate under the conditions specified in Table

2. Protect the cells from light during incubation.

Washing and De-esterification:

After incubation, remove the loading solution and wash the cells 2-3 times with fresh, dye-

free loading buffer to remove extracellular Furaptra-AM.

Incubate the cells in dye-free buffer for an additional 30 minutes at the appropriate

temperature to allow for complete de-esterification of the AM ester by intracellular

esterases. This process traps the active form of Furaptra inside the cells.

III. In Situ Calibration of Furaptra
To convert the fluorescence ratio to absolute intracellular calcium concentrations, an in situ

calibration is necessary. This involves determining the minimum (Rmin) and maximum (Rmax)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b055009?utm_src=pdf-body
https://www.benchchem.com/product/b055009?utm_src=pdf-body
https://www.benchchem.com/product/b055009?utm_src=pdf-body
https://www.benchchem.com/product/b055009?utm_src=pdf-body
https://www.researchgate.net/figure/Calcium-imaging-in-acute-brain-slices-A-Flow-diagram-illustrating-the-slicing-and_fig4_303293000
https://www.benchchem.com/product/b055009?utm_src=pdf-body
https://www.benchchem.com/product/b055009?utm_src=pdf-body
https://www.benchchem.com/product/b055009?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


fluorescence ratios.[9]

Determine Rmax (Calcium-Saturated Signal):

Expose the loaded cells to a high concentration of a calcium ionophore (e.g., 5-10 µM

ionomycin) in a buffer containing a saturating concentration of Ca²⁺ (e.g., 1-2 mM). This

will equilibrate the intracellular and extracellular Ca²⁺ concentrations, leading to the

maximum fluorescence ratio.

Determine Rmin (Calcium-Free Signal):

Following the Rmax measurement, perfuse the cells with a Ca²⁺-free buffer containing the

same concentration of ionophore and a high concentration of a calcium chelator (e.g., 5-

10 mM EGTA). This will deplete intracellular Ca²⁺, resulting in the minimum fluorescence

ratio.

Calculate Intracellular Calcium:

The intracellular calcium concentration can then be calculated using the Grynkiewicz

equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) Where:

Kd is the dissociation constant of Furaptra for Ca²⁺ (~25 µM).

R is the experimentally measured 340/380 nm fluorescence ratio.

Rmin is the ratio in the absence of Ca²⁺.

Rmax is the ratio at saturating Ca²⁺ levels.

Sf2 is the fluorescence intensity at 380 nm in the absence of Ca²⁺.

Sb2 is the fluorescence intensity at 380 nm at saturating Ca²⁺ levels.

IV. Image Acquisition and Analysis
Microscopy Setup:
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Use an inverted fluorescence microscope equipped with a light source capable of

excitation at 340 nm and 380 nm, and a filter set appropriate for detecting emission at

~510 nm.

A cooled CCD camera is recommended for sensitive and low-noise image acquisition.

Image Acquisition:

Acquire images sequentially at 340 nm and 380 nm excitation.

Minimize phototoxicity by using the lowest possible excitation light intensity and exposure

times.

Data Analysis:

For each time point, calculate the ratio of the background-subtracted fluorescence

intensity at 340 nm to that at 380 nm.

The change in this ratio over time reflects the change in intracellular calcium

concentration.

Use the calibration parameters (Rmin, Rmax, Sf2, Sb2) to convert the ratio values to

absolute [Ca²⁺]i.

Various software packages are available for calcium imaging data analysis, which can

automate region of interest (ROI) selection and ratio calculations.[10][11]

Signaling Pathway and Experimental Workflow
Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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